Crizotinib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crizotinib-d5 is a deuterated form of Crizotinib, an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma (NSCLC). Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of various malignant neoplasms. It also acts as an anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Crizotinib-d5 involves the incorporation of deuterium atoms into the Crizotinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuterium exchange, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Crizotinib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Crizotinib-d5 is widely used in scientific research due to its deuterated nature, which provides enhanced stability and metabolic properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Crizotinib in biological samples.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various cancers, including NSCLC and anaplastic large cell lymphoma.
Industry: Utilized in the development of new pharmaceuticals and drug delivery systems
Wirkmechanismus
Crizotinib-d5 exerts its effects by inhibiting receptor tyrosine kinases, including ALK, HGFR, ROS1, and Recepteur d’Origine Nantais (RON). These kinases play crucial roles in cell proliferation, survival, and migration. By competitively binding within the ATP-binding pocket of these kinases, this compound prevents their activation and subsequent signaling, leading to the inhibition of tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Crizotinib-d5 is compared with other similar compounds such as:
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profile.
Ceritinib: Another ALK inhibitor used for the treatment of ALK-positive NSCLC.
Brigatinib: Known for its effectiveness against ALK mutations resistant to Crizotinib.
Lorlatinib: A third-generation ALK inhibitor with superior central nervous system penetration.
This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and reduced side effects compared to its non-deuterated counterpart .
Eigenschaften
CAS-Nummer |
1395950-48-7 |
---|---|
Molekularformel |
C21H22Cl2FN5O |
Molekulargewicht |
450.339 |
IUPAC-Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1 |
InChI-Schlüssel |
ZSDTZQWYOPVQMX-GFCCVEGCSA-N |
SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N |
Synonyme |
3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-d4)-1H-pyrazol-4-yl]-2-pyridinamine-d5; (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d4)-1H-pyrazol-4-yl]pyridin-2-ylamine-d5; PF 02341066-d5; PF 2341066-d5; [3- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.